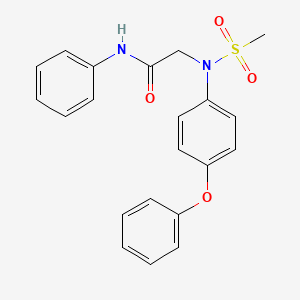

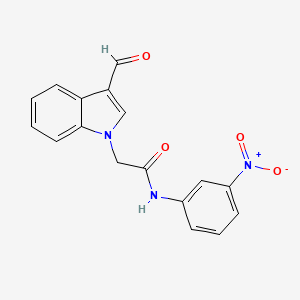

![molecular formula C16H14ClNO3 B5812196 methyl 4-chloro-3-[(phenylacetyl)amino]benzoate](/img/structure/B5812196.png)

methyl 4-chloro-3-[(phenylacetyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-chloro-3-[(phenylacetyl)amino]benzoate, also known as Methylparaben, is a commonly used preservative in the cosmetic and pharmaceutical industries. It is an ester of p-hydroxybenzoic acid and methanol. Methylparaben is known for its broad-spectrum antimicrobial activity and is used to prevent the growth of bacteria, yeast, and mold in various products.

Mechanism of Action

Methyl 4-chloro-3-[(phenylacetyl)amino]benzoaten exerts its antimicrobial activity by inhibiting the growth of microorganisms through disruption of their cell membranes. It also inhibits the activity of enzymes responsible for the breakdown of organic matter, thereby preventing the growth of microorganisms.

Biochemical and Physiological Effects

methyl 4-chloro-3-[(phenylacetyl)amino]benzoaten has been shown to have estrogenic activity in vitro, which has raised concerns about its potential effects on human health. However, studies have shown that the levels of exposure to methylparaben in cosmetic and pharmaceutical products are too low to cause any adverse effects.

Advantages and Limitations for Lab Experiments

Methyl 4-chloro-3-[(phenylacetyl)amino]benzoaten is a widely used preservative in laboratory experiments due to its broad-spectrum antimicrobial activity and low toxicity. However, its use is limited in certain applications, such as in the culture of certain microorganisms that are sensitive to the preservative.

Future Directions

There are several areas of future research that could be explored in relation to methylparaben. These include:

1. The development of new methods for the synthesis of methylparaben that are more efficient and environmentally friendly.

2. The study of the degradation of methylparaben in the environment and its potential impact on ecosystems.

3. The investigation of the potential health effects of exposure to methylparaben, particularly in relation to its estrogenic activity.

4. The development of new preservatives that are more effective and have fewer potential health risks than methylparaben.

Conclusion

Methyl 4-chloro-3-[(phenylacetyl)amino]benzoate, commonly known as methyl 4-chloro-3-[(phenylacetyl)amino]benzoaten, is a widely used preservative in the cosmetic and pharmaceutical industries. It has broad-spectrum antimicrobial activity and is used to prevent the growth of bacteria, yeast, and mold in various products. While concerns have been raised about its potential health effects, studies have shown that the levels of exposure to methylparaben in cosmetic and pharmaceutical products are too low to cause any adverse effects. Future research should focus on the development of new methods for the synthesis of methylparaben, the study of its degradation in the environment, and the investigation of its potential health effects.

Synthesis Methods

Methyl 4-chloro-3-[(phenylacetyl)amino]benzoaten can be synthesized through several methods, including esterification of p-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst or by reacting p-hydroxybenzoic acid with methyl chloride in the presence of a base catalyst. The latter method is preferred as it produces a higher yield of methylparaben.

Scientific Research Applications

Methyl 4-chloro-3-[(phenylacetyl)amino]benzoaten has been extensively studied for its antimicrobial properties and is commonly used as a preservative in various cosmetic and pharmaceutical products. It is also used as a standard reference material in analytical chemistry and is used as a model compound for studying the degradation of esters in the environment.

properties

IUPAC Name |

methyl 4-chloro-3-[(2-phenylacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c1-21-16(20)12-7-8-13(17)14(10-12)18-15(19)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGSAICBDDDUQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-3-[(phenylacetyl)amino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,2-dihydro-5-acenaphthylenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5812118.png)

![4-[(dimethylamino)methylene]-2-(diphenylmethyl)-1,3-oxazol-5(4H)-one](/img/structure/B5812139.png)

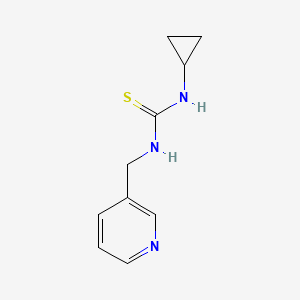

![4-[5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5812143.png)

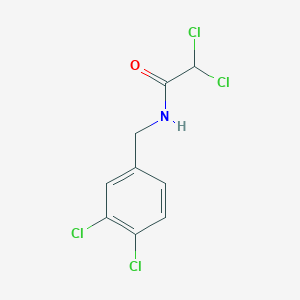

![1-[3-(4-chlorophenyl)acryloyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5812159.png)

![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5812165.png)

![2-[(1-azepanylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5812184.png)

![methyl [3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate](/img/structure/B5812189.png)

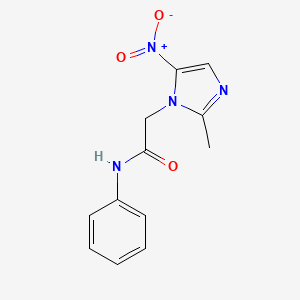

![N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B5812216.png)

![N-(2,3-dimethylphenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide](/img/structure/B5812224.png)